N-(2,3,4-trifluorophenyl)acetamide

Descripción general

Descripción

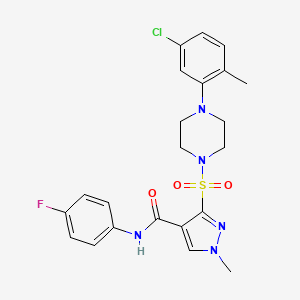

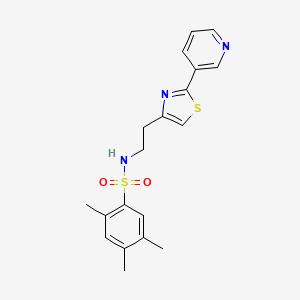

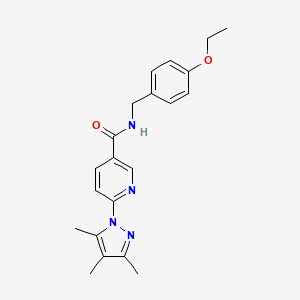

N-(2,3,4-Trifluorophenyl)acetamide is an organic compound with the molecular formula C8H6F3NO . It is also known by other names such as Acetamide, N-(2,3,4-trifluorophenyl)-, and 2,3,4-trifluoroacetanilide . It has an average mass of 189.135 Da and a monoisotopic mass of 189.040146 Da .

Molecular Structure Analysis

The molecular structure of N-(2,3,4-trifluorophenyl)acetamide consists of 8 carbon atoms, 6 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, and 1 oxygen atom . The structure is characterized by the presence of a trifluorophenyl group attached to an acetamide group .Physical And Chemical Properties Analysis

N-(2,3,4-Trifluorophenyl)acetamide is a solid compound . It has a molecular weight of 189.13 .Aplicaciones Científicas De Investigación

GPR119 Receptor Agonists

"N-(2,3,4-trifluorophenyl)acetamide" derivatives have been explored for their potential as GPR119 receptor agonists. This research involves the design and synthesis of compounds bearing a trifluorophenylacetamide group to achieve good potency while reducing lipophilicity and oxidative metabolism. These compounds are evaluated for their chemical stability and bioactivation potential, which is crucial in drug development for metabolic diseases like diabetes and obesity (Mascitti et al., 2011).

Antiplasmodial Properties

Compounds with the "N-(2,3,4-trifluorophenyl)acetamide" moiety have also been synthesized and evaluated for their in vitro antiplasmodial properties. These compounds, particularly those with certain fluorophenyl groups, show biological activity against the Plasmodium falciparum strain, which is responsible for malaria. This research is significant for developing new antimalarial drugs (Mphahlele et al., 2017).

Photoinitiators and Hybrid Networks

Another application is in the development of photoinitiators and hybrid networks for material science. Research includes synthesizing novel compounds using "N-(2,3,4-trifluorophenyl)acetamide" derivatives and studying their properties, such as absorption characteristics and thermal stability. These materials have potential applications in coatings and polymer matrices (Batibay et al., 2020).

Anticancer, Anti-Inflammatory, and Analgesic Activities

In medicinal chemistry, certain derivatives of "N-(2,3,4-trifluorophenyl)acetamide" have been developed for their potential anticancer, anti-inflammatory, and analgesic properties. These compounds, particularly those with halogen substituents on the aromatic ring, have shown promising biological activities in preliminary studies. This research is key to discovering new therapeutic agents for treating various diseases (Rani et al., 2014).

Propiedades

IUPAC Name |

N-(2,3,4-trifluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO/c1-4(13)12-6-3-2-5(9)7(10)8(6)11/h2-3H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHTIZYPWNFRADV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C(=C(C=C1)F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,3,4-trifluorophenyl)acetamide | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[1-(3,4-Dimethylbenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2945861.png)

![N-mesityl-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2945862.png)

![N-[2-Methoxy-2-(2-methylphenyl)ethyl]-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide](/img/structure/B2945874.png)

![N-(1-cyano-3-methylbutyl)-3-[(pyridin-3-yl)methoxy]benzamide](/img/structure/B2945879.png)

![N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-nitrobenzamide](/img/structure/B2945880.png)